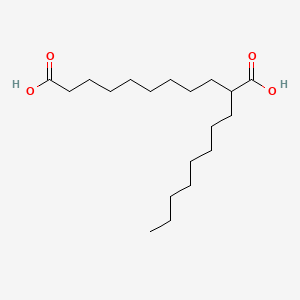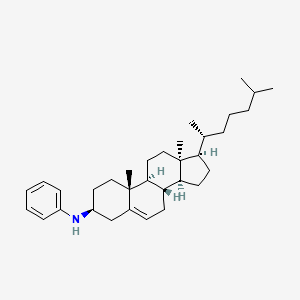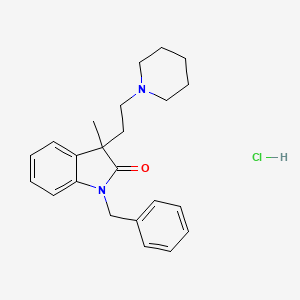
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
准备方法
The synthesis of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride typically involves multiple steps, including the formation of the indolinone core and subsequent functionalization. One common synthetic route includes:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Functionalization: The indolinone core is then functionalized by introducing the benzyl and piperidinyl groups through nucleophilic substitution or other suitable reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indolinone core or the benzyl and piperidinyl moieties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
1-Benzyl-3-methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone hydrochloride can be compared with other indolinone derivatives, such as:
1-Benzyl-3-methyl-2-indolinone: Lacks the piperidinyl group, which may result in different biological activities and properties.
3-Methyl-3-(2-(piperidin-1-yl)ethyl)-2-indolinone: Lacks the benzyl group, which may affect its solubility and stability.
1-Benzyl-2-indolinone: Lacks both the methyl and piperidinyl groups, leading to distinct chemical and biological characteristics.
属性
CAS 编号 |
34943-96-9 |
|---|---|
分子式 |
C23H29ClN2O |
分子量 |
384.9 g/mol |
IUPAC 名称 |
1-benzyl-3-methyl-3-(2-piperidin-1-ylethyl)indol-2-one;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-23(14-17-24-15-8-3-9-16-24)20-12-6-7-13-21(20)25(22(23)26)18-19-10-4-2-5-11-19;/h2,4-7,10-13H,3,8-9,14-18H2,1H3;1H |
InChI 键 |
ZHRHAHKNPHKXNL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CCN4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


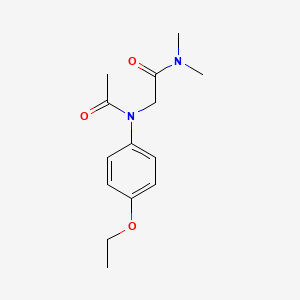
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

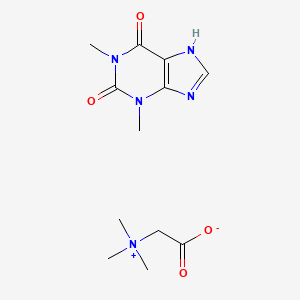

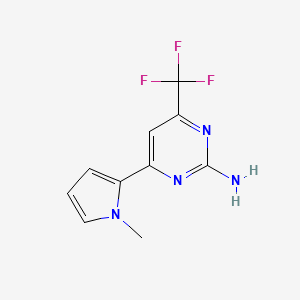

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
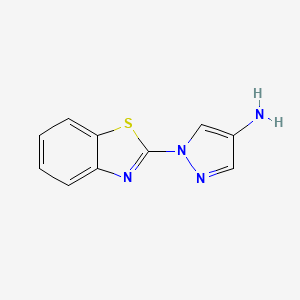
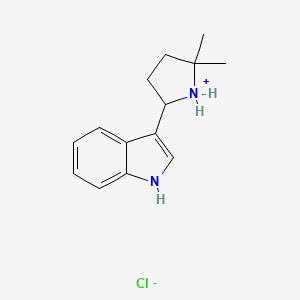

![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
